molecular formula C12H23NO3 B8572656 Tert-butyl 3-(hydroxymethyl)-4-methylpiperidine-1-carboxylate

Tert-butyl 3-(hydroxymethyl)-4-methylpiperidine-1-carboxylate

Cat. No. B8572656
M. Wt: 229.32 g/mol
InChI Key: FXPSXNXVXKMODU-UHFFFAOYSA-N
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Description

Tert-butyl 3-(hydroxymethyl)-4-methylpiperidine-1-carboxylate is a useful research compound. Its molecular formula is C12H23NO3 and its molecular weight is 229.32 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C12H23NO3

Molecular Weight

229.32 g/mol

IUPAC Name

tert-butyl 3-(hydroxymethyl)-4-methylpiperidine-1-carboxylate

InChI

InChI=1S/C12H23NO3/c1-9-5-6-13(7-10(9)8-14)11(15)16-12(2,3)4/h9-10,14H,5-8H2,1-4H3

InChI Key

FXPSXNXVXKMODU-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1CO)C(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A flask containing (+/−)-4-methyl-piperidine-1,3-dicarboxylic acid 1-tert-butyl ester 3-ethyl ester (5.96 g, 21.94 mmol) in dry tetrahydrofuran (40 mL) was cooled to 0° C. (ice bath) under argon atmosphere. A solution of lithium aluminum hydride (19.4 mL, 1M in tetrahydrofuran) was added via slow drop-wise addition. The cooled mixture was stirred for 2 hours. A solution of 1 M hydrochloric acid (23 mL) was added via slow drop-wise addition. After 10 minutes powdered magnesium sulfate was added followed by the addition of ethyl acetate (80 mL). The mixture was filtered through a plug of celite, rinsing well with ethyl acetate. The filtrate was stripped providing 5.08 g of (+/−)-3-hydroxymethyl-4-methyl-piperidine-1-carboxylic acid tert-butyl ester as a clear semi-mobile oil. MS (M+Na)+=252.
Name
(+/−)-4-methyl-piperidine-1,3-dicarboxylic acid 1-tert-butyl ester 3-ethyl ester
Quantity
5.96 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
19.4 mL
Type
reactant
Reaction Step Two
Quantity
23 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
80 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

DIBAL-H (1 M in toluene, 27.3 mL, 27.3 mmol) was added drop-wise to a solution of 1-tert-butyl 3-methyl 4-methylpiperidine-1,3-dicarboxylate (3.35 g, 13.02 mmol, prepared using R from Preparation #Y.1 and P) in THF (40 mL) at about 0° C. The reaction mixture was stirred for about 1 h before quenching with 10% aqueous potassium sodium tartrate solution in water (50 mL). The reaction mixture was allowed to stir for about 1 h before it was concentrated under reduced pressure. The residue was partitioned with EtOAc (200 mL) and brine (3×100 mL). The organic layer was dried over anhydrous Na2SO4, filtered, and concentrated to constant weight to afford tert-butyl 3-(hydroxymethyl)-4-methylpiperidine-1-carboxylate as a clear oil (2.58 g, 86%): LC/MS (Table 2, Method a) Rt=2.10 min; MS m/z: 230 (M+H)+.
Quantity
27.3 mL
Type
reactant
Reaction Step One
Quantity
3.35 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

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